Cas no 2172104-59-3 (6-bromo-1H-indazole-3-sulfonyl fluoride)

6-Bromo-1H-indazole-3-sulfonyl fluoride is a versatile heterocyclic building block used in medicinal chemistry and drug discovery. Its key structural features include a reactive sulfonyl fluoride group, which enables selective covalent binding to target proteins, and a bromo-substituted indazole core, offering opportunities for further functionalization via cross-coupling reactions. The sulfonyl fluoride moiety is particularly valuable in chemical biology for developing covalent inhibitors and probes due to its stability and selectivity toward specific amino acid residues. This compound is well-suited for fragment-based drug design and high-throughput screening applications, providing a robust platform for the synthesis of biologically active molecules. Its stability under standard handling conditions further enhances its utility in synthetic workflows.
6-bromo-1H-indazole-3-sulfonyl fluoride structure
2172104-59-3 structure
Product Name:6-bromo-1H-indazole-3-sulfonyl fluoride
CAS No:2172104-59-3
MF:C7H4BrFN2O2S
MW:279.086262702942
CID:6339764
PubChem ID:165841251
Update Time:2025-06-29

6-bromo-1H-indazole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-1H-indazole-3-sulfonyl fluoride
    • 2172104-59-3
    • EN300-1618390
    • Inchi: 1S/C7H4BrFN2O2S/c8-4-1-2-5-6(3-4)10-11-7(5)14(9,12)13/h1-3H,(H,10,11)
    • InChI Key: XWICEBBDYWACSI-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(NN=C2C=C1Br)S(=O)(=O)F

Computed Properties

  • Exact Mass: 277.91609g/mol
  • Monoisotopic Mass: 277.91609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.2Ų

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Additional information on 6-bromo-1H-indazole-3-sulfonyl fluoride

Professional Introduction to 6-bromo-1H-indazole-3-sulfonyl fluoride (CAS No. 2172104-59-3)

6-bromo-1H-indazole-3-sulfonyl fluoride is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 2172104-59-3, this compound represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural properties, characterized by a brominated indazole core and a sulfonyl fluoride substituent, make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents.

The indazole scaffold, a fused heterocyclic structure consisting of an azole ring and a benzene ring, is well-documented for its role in numerous pharmacologically relevant compounds. The presence of a bromine atom at the 6-position and a sulfonyl fluoride group at the 3-position enhances the reactivity and functionalization potential of this molecule, allowing for further derivatization and exploration of its pharmacological properties.

In recent years, there has been a surge in research focused on indazole derivatives due to their demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases. The sulfonyl fluoride moiety, in particular, has been recognized for its ability to enhance binding affinity and metabolic stability in drug candidates. This has led to its incorporation into numerous lead compounds that are currently undergoing preclinical and clinical evaluations.

One of the most compelling aspects of 6-bromo-1H-indazole-3-sulfonyl fluoride is its versatility as a building block in synthetic chemistry. The bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the sulfonyl fluoride group can be selectively transformed into other functional groups, including sulfonamides and carboxylic acids, through various chemical transformations.

The pharmaceutical industry has increasingly leveraged these properties to develop novel inhibitors targeting enzymes involved in critical biological pathways. For instance, indazole derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases that play a pivotal role in cancer progression. The ability to modify the indazole core at multiple positions allows for fine-tuning of physicochemical properties such as solubility, permeability, and binding affinity.

Recent advancements in computational chemistry have further enhanced the utility of 6-bromo-1H-indazole-3-sulfonyl fluoride by enabling high-throughput virtual screening and molecular docking studies. These computational approaches have facilitated the identification of novel drug candidates with improved pharmacokinetic profiles. By integrating experimental data with predictive modeling, researchers can accelerate the discovery process and reduce the time-to-market for new therapeutics.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules often leads to enhanced metabolic stability, improved bioavailability, and increased binding affinity. The sulfonyl fluoride group in 6-bromo-1H-indazole-3-sulfonyl fluoride exemplifies this trend by providing a versatile handle for further functionalization while maintaining favorable pharmacological properties.

In conclusion, 6-bromo-1H-indazole-3-sulfonyl fluoride (CAS No. 2172104-59-3) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for indazole derivatives, this compound is poised to remain at the forefront of drug discovery efforts across multiple therapeutic areas.

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